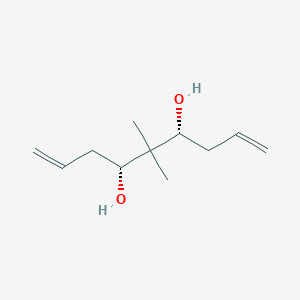
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features two hydroxyl groups and a diene system, making it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 3-cyanopropylene with 3,3-dialkoxypropionate or 3-alkoxyacrylate under the catalytic action of Lewis acids. This reaction forms an intermediate, which is then subjected to Raney nickel catalytic hydrogenation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often utilizes similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, using readily available raw materials and environmentally friendly reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diene system can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and diene system play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Limonene: A monoterpene with a similar diene system.
Geraniol: An alcohol with a similar hydroxyl group and diene system.
Citronellol: Another alcohol with similar functional groups.
Uniqueness
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
864514-24-9 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(4R,6R)-5,5-dimethylnona-1,8-diene-4,6-diol |
InChI |
InChI=1S/C11H20O2/c1-5-7-9(12)11(3,4)10(13)8-6-2/h5-6,9-10,12-13H,1-2,7-8H2,3-4H3/t9-,10-/m1/s1 |
InChI Key |
QLRPWSGFPOVURF-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)([C@@H](CC=C)O)[C@@H](CC=C)O |
Canonical SMILES |
CC(C)(C(CC=C)O)C(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















